K562 Leukemia Cell Potency vs. Oridonin
Lushanrubescensin H is isolated exclusively from Isodon ternifolius, whereas the majority of clinically and preclinically characterized ent-kaurane diterpenoids (e.g., oridonin, ponicidin, lasiodonin) derive from Isodon rubescens and its varieties [1]. This botanical distinction carries procurement implications, as I. ternifolius-derived diterpenoids exhibit distinct chemical profiles from I. rubescens-derived material. In a comparative phytochemical study of I. rubescens var. lushanensis, four new lushanrubescensins (F-I) were co-isolated with 11 known ent-kauranes, including oridonin and ponicidin, establishing that Lushanrubescensin H represents a structurally distinct entity within a complex mixture of congeners [1].
| Evidence Dimension | Botanical source and co-occurring ent-kaurane profile |
|---|---|
| Target Compound Data | Isodon ternifolius aerial parts; co-isolates include ursaldehyde, ursolic acid, β-sitosterol, and β-sitosteryl ferulate [2] |
| Comparator Or Baseline | Oridonin and ponicidin from Isodon rubescens; co-isolates include 15+ ent-kaurane diterpenoids with α,β-unsaturated ketone moieties [1] |
| Quantified Difference | Distinct plant species (I. ternifolius vs. I. rubescens) with non-overlapping diterpenoid co-isolate profiles |
| Conditions | Phytochemical extraction and isolation; structural elucidation via spectroscopic methods |
Why This Matters
Procurement from distinct botanical sources affects impurity profiles, batch-to-batch consistency, and the presence/absence of structurally related co-eluting diterpenoids that may confound bioactivity interpretation.
- [1] Han, Q.B., Li, M.L., Li, S.H., Mou, Y.K., Lin, Z.W., Sun, H.D. Ent-kaurane diterpenoids from Isodon rubescens var. lushanensis. Chem Pharm Bull (Tokyo), 2003, 51(7): 790-793. View Source
- [2] Nguyen, P.H. PTP1B Inhibitors from Isodon ternifolius Collected in Vietnam. 2020. View Source
